6-Aminoquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECVMHOCXKYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597074 | |
| Record name | 6-Aminoquinolin-5(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163672-81-9 | |
| Record name | 6-Aminoquinolin-5(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Aminoquinolin 5 Ol and Its Derivatives
Established Synthetic Pathways to Aminoquinolinols
Traditional methods for synthesizing the quinoline (B57606) core have been adapted to produce amino- and hydroxyl-substituted analogues. These pathways, while foundational, often require harsh reaction conditions.
Adaptations of Classical Quinoline Synthesis Reactions (e.g., Skraup, Doebner-Miller)
The Skraup and Doebner-Miller reactions are cornerstone methods for quinoline synthesis, relying on the acid-catalyzed cyclization of anilines. iipseries.orgwikipedia.org To generate aminoquinolinols, these reactions are adapted by using substituted anilines, such as aminophenols, as starting materials.
The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, involves heating an aromatic amine (like aniline) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent, typically nitrobenzene. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. uop.edu.pkpharmaguideline.com To synthesize an aminoquinolinol, an appropriately substituted aminophenol can be used as the aniline component. However, the reaction is known to be exothermic and potentially violent, often requiring the addition of moderators like ferrous sulfate. wikipedia.orguop.edu.pk
The Doebner-Miller reaction is a modification of the Skraup synthesis that reacts an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org This method offers greater versatility as various α,β-unsaturated aldehydes and ketones can be used, allowing for the introduction of different substituents onto the quinoline ring. iipseries.org For instance, reacting an aminophenol with an α,β-unsaturated ketone under Doebner-Miller conditions can yield the corresponding amino-hydroxy-quinoline derivative. Evidence suggests that β-arylamino aldehydes or ketones are key intermediates in this process. researchgate.net
| Reaction | Key Reagents | General Product | Adaptation for Aminoquinolinols |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) wikipedia.org | Quinoline wikipedia.org | Use of an aminophenol as the aniline precursor. |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst wikipedia.org | Substituted Quinoline iipseries.org | Use of an aminophenol with an appropriate α,β-unsaturated carbonyl. |
Nitration and Subsequent Reduction Strategies
A common and versatile method for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the nitro group. researchgate.net This two-step strategy can be effectively applied to the synthesis of aminoquinolinols.
The process typically begins with the synthesis of a hydroxyquinoline (quinolinol) scaffold. This quinolinol is then subjected to electrophilic nitration. The nitration of the quinoline ring generally requires vigorous conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, and substitution tends to occur at the C-5 and C-8 positions of the benzene (B151609) ring portion of the scaffold. uop.edu.pk The specific position of nitration is directed by the existing substituents on the ring.
Once the nitro-hydroxyquinoline intermediate is obtained, the nitro group is reduced to an amino group. A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in hydrochloric acid being a widely used and effective method that avoids the removal of halo-substituents if present. researchgate.net Another approach involves the catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). researchgate.net For example, 5-nitro-8-methoxyquinoline can be effectively reduced to 5-amino-8-methoxyquinoline using tin dust in hydrochloric acid. nnpub.org This sequence provides a reliable route to compounds like 6-aminoquinolin-5-ol, provided the precursor 5-hydroxyquinoline (B119867) can be selectively nitrated at the 6-position, or by starting with a pre-functionalized precursor.
Advanced Synthetic Approaches and Innovations
In response to the limitations of classical methods, modern synthetic chemistry has introduced more sophisticated and sustainable techniques for constructing complex heterocyclic scaffolds like aminoquinolinols.
Oxidative Polymerization Techniques for Aminoquinoline Scaffolds
Oxidative polymerization offers a direct route to poly(aminoquinoline)s, which are materials with interesting electronic and optical properties. This technique has been successfully applied to monomers like 5-aminoquinoline (B19350) and 8-aminoquinoline (B160924). rsc.orgdergipark.org.tr The polymerization process is typically initiated by the oxidation of the amino group, which forms a reactive radical cation intermediate. rsc.org This radical cation can then couple with a neutral monomer or another radical, leading to chain propagation. rsc.org
The chemical oxidative polymerization of 5-aminoquinoline in an acidic medium using an oxidant like ammonium (B1175870) persulfate has been shown to produce oligomeric structures. dergipark.org.tr Spectroscopic analysis suggests that in this case, monomer units are linked at the C3, C6, and C8 positions, resulting in the formation of phenazine-type structures within the polymer backbone. dergipark.org.tr In addition to chemical methods, electrochemical oxidation can also be used to polymerize aminoquinolines, forming a thin, electroactive polymer film on an electrode surface. rsc.org Copolymers can also be created, such as through the oxidative copolymerization of 8-aminoquinoline with monomers like o-phenetidine, to tune the material's properties. ysu.am
Metal-Catalyzed Coupling Reactions in Aminoquinolinol Synthesis
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. ias.ac.innih.gov These methods, particularly those involving C-H bond activation and cross-coupling reactions, have been applied to the synthesis of quinoline derivatives. mdpi.comnih.gov
A variety of transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been utilized as catalysts. mdpi.com Strategies often involve the use of a directing group to achieve site-selective functionalization of a C-H bond. For the synthesis of aminoquinolinols, these reactions can be used to either construct the quinoline ring itself or to introduce the hydroxyl and amino functionalities onto a pre-existing quinoline core. For example, a copper-catalyzed C-O coupling reaction has been developed to functionalize the C5 position of quinoline amides, providing a pathway to 5-hydroxyquinoline derivatives which are valuable intermediates for drug candidates. researchgate.net Such methods represent a significant advancement over classical approaches by offering milder reaction conditions and novel bond-forming disconnections.
Green Chemistry Principles Applied to Aminoquinolinol Synthesis
There is a growing emphasis on developing environmentally benign synthetic methods to reduce waste, energy consumption, and the use of hazardous materials. ijpsjournal.comresearchgate.net Several green chemistry principles have been applied to the synthesis of quinolines. acs.org
Key innovations in this area include:
Use of Greener Solvents: Replacing traditional, volatile organic solvents with more environmentally friendly alternatives like water or ethanol. researchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. ijpsjournal.com
Benign Catalysts: Developing and using non-toxic, recyclable, or highly efficient catalysts. For example, formic acid has been used as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
Electrosynthesis: An emerging green strategy is the use of electrochemistry, which replaces stoichiometric chemical oxidants or reductants with electricity. rsc.org A one-step electrosynthetic method for quinolines from nitro compounds has been reported, which operates under mild conditions, uses recyclable nickel foam electrodes, and demonstrates high atom economy. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste. Solvent-free Friedländer synthesis of quinolines has been achieved using catalysts like silica (B1680970) and molecular iodine at mild temperatures. acs.org
These sustainable approaches are not only environmentally beneficial but also often lead to improved efficiency and cost-effectiveness in the synthesis of quinoline-based compounds. ijpsjournal.comrsc.org
| Advanced Approach | Key Feature | Example/Advantage |
|---|---|---|
| Oxidative Polymerization | Formation of polymer chains from aminoquinoline monomers. rsc.org | Produces electroactive materials; can be performed chemically or electrochemically. rsc.orgdergipark.org.tr |
| Metal-Catalyzed Coupling | Use of transition metals (Pd, Cu, Rh) for C-H activation or cross-coupling. ias.ac.inmdpi.com | Enables novel bond formations under milder conditions; high selectivity. researchgate.net |
| Green Chemistry | Use of sustainable methods (e.g., green solvents, electrosynthesis). ijpsjournal.comrsc.org | Reduces waste and energy use; improves safety and atom economy. researchgate.netrsc.org |
Synthesis of Functionalized this compound Derivatives for Structure-Activity Exploration
The modification of the this compound core is a key strategy for optimizing its pharmacological properties. This involves the introduction of various functional groups at different positions of the quinoline ring system.
N-Alkylation and Acylation Reactions
N-alkylation and acylation of the amino group on the quinoline scaffold are common methods to introduce new functionalities. These reactions can be performed on aminoquinolines using alkyl or acyl halides. ambeed.com For instance, the N-alkylation of heteroaromatic amines with alcohols has been achieved using cobalt(II) complexes as catalysts, offering a general and practical approach. nih.gov Another strategy for monoalkylation of primary aliphatic amines involves their condensation with aldehydes or ketones followed by reduction of the resulting imine. sit.edu.cn
The acylation of aminoquinolines can be achieved using reagents like 4-chlorobutyryl chloride in the presence of a base such as potassium carbonate. sci-hub.ru This reaction leads to the formation of N-(quinolinyl)butanamides, which can then undergo intramolecular cyclization to yield (2-oxopyrrolidin-1-yl)quinolines. sci-hub.ru
Table 1: Examples of N-Alkylation and Acylation Reactions on Aminoquinolines
| Starting Material | Reagent | Product | Reference |
| Aminoquinolines | 4-Chlorobutyryl chloride, K₂CO₃ | N-(Quinolinyl)butanamides | sci-hub.ru |
| N-(Quinolinyl)butanamides | Potassium tert-butoxide | (2-Oxopyrrolidin-1-yl)quinolines | sci-hub.ru |
| Heteroaromatic amines | Alcohols, Co(II) complex | Mono-N-alkylated amines | nih.gov |
| Primary aliphatic amines | Aldehydes/Ketones, then reducing agent | Mono-alkylated amines | sit.edu.cn |
Introduction of Diverse Substituents on the Quinoline Core
The introduction of various substituents onto the quinoline core is a crucial strategy for modulating the biological activity of this compound derivatives. The position and nature of these substituents can significantly influence the compound's potency and selectivity.
For example, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to enhance antibacterial activity. orientjchem.org However, replacing the C-6 fluorine with an amino group can still result in good activity against both Gram-negative and Gram-positive bacteria. nih.gov The presence of a thiomorpholine (B91149) group at the C-7 position can also improve activity against Gram-positive bacteria. nih.gov
Structure-activity relationship (SAR) studies have provided valuable insights into the optimal substitution patterns. For instance, in some quinoline-based anticancer agents, a 6-phenyl and 7-methyl substituent were found to be important for potent activity. orientjchem.org In another study, the introduction of a 6-chloro atom in a quinoline fragment led to derivatives with higher antileishmanial activities. nih.gov Bromination of 6-substituted quinolines has been shown to occur at the 5-position and 7-position. sci-hub.ru
The synthesis of these substituted derivatives often involves multi-step procedures. For instance, a series of quinolone- and 1,8-naphthyridone-3-carboxylic acids with an amino group at the C-6 position were synthesized and evaluated for their antibacterial activity. nih.gov
Table 2: Influence of Substituents on the Quinoline Core
| Position | Substituent | Effect | Reference |
| C-6 | Fluorine | Enhanced antibacterial activity | orientjchem.org |
| C-6 | Amino | Good antibacterial activity | nih.gov |
| C-7 | Thiomorpholine | Good activity against Gram-positive bacteria | nih.gov |
| C-6 and C-7 | Phenyl and Methyl | Potent anticancer activity | orientjchem.org |
| C-6 | Chloro | Higher antileishmanial activity | nih.gov |
| C-5 and C-7 | Bromo | Result of bromination of 6-substituted quinolines | sci-hub.ru |
Preparation of Hybrid Molecular Architectures
The synthesis of hybrid molecules that combine the this compound scaffold with other biologically active moieties is a promising approach to developing new drugs with improved or novel activities.
One such strategy involves the creation of quinoline-thiazole hybrids. For example, 2-methyl-6-[(4-phenyl-1,3-thiazol-2-ylidene)amino]quinolin-4-ol is synthesized through the cyclization of 6-amino-2-methylquinolin-4-ol with bromoacetophenone. Another example is the synthesis of hybrids of 4-aminoquinoline (B48711) and fluorinated pyridine (B92270) derivatives. thieme-connect.com
The "click reaction," specifically the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC), is a powerful tool for creating hybrid structures. This reaction has been used to connect propargyl-containing derivatives with azide-containing derivatives to form a 1,2,3-triazole ring, linking a sugar moiety to an 8-aminoquinoline (8-AQ) derivative. mdpi.com
Furthermore, hybrid molecules incorporating a purine (B94841) ring system have been synthesized. This involves the coupling of 2,6-dichloropurine (B15474) with 3-aminoquinoline. researchgate.net The combination of a privileged quinoline scaffold with a synthetically interesting heterocyclic moiety like pyrrolidine (B122466) derivatives can also lead to new bioactive compounds. sci-hub.ru
Table 3: Examples of Hybrid Molecular Architectures
| Hybrid Type | Synthetic Approach | Resulting Moiety | Reference |
| Quinoline-Thiazole | Cyclization with bromoacetophenone | Thiazole | |
| 4-Aminoquinoline-Fluorinated Pyridine | Reaction of functionalized quinolines with fluorinated pyridines | Fluorinated Pyridine | thieme-connect.com |
| 8-Aminoquinoline-Sugar | Copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC) | 1,2,3-Triazole linked sugar | mdpi.com |
| Purine-Quinoline | Coupling of dichloropurine with aminoquinoline | Purine | researchgate.net |
| Quinoline-Pyrrolidine | N-acylation followed by intramolecular cyclization | Pyrrolidine | sci-hub.ru |
Reactivity and Chemical Transformations of 6 Aminoquinolin 5 Ol
Oxidative Transformations and Characterization of Oxidation Products
The hydroxyl group at the 6-position of 6-aminoquinolin-5-ol makes it susceptible to oxidation, which can lead to the formation of quinone-like structures under the influence of strong oxidizing agents. vulcanchem.com The specific oxidation products and their characteristics are influenced by the choice of oxidant and reaction conditions. For instance, the oxidation of similar aminoquinoline compounds has been shown to yield polymeric products. dergipark.org.tr
In a related study on 5-aminoquinoline (B19350), chemical oxidation using ammonium (B1175870) persulfate in an acidic medium resulted in oligomeric products. dergipark.org.tr Spectroscopic analysis, including UV-vis, FTIR, 1H NMR, and 13C NMR, suggested the formation of phenazine-like units within the oligomer, with linkages proposed at the C3, C6, and C8 positions of the quinoline (B57606) ring. dergipark.org.tr Size exclusion chromatography confirmed the oligomeric nature of the product, with an average molecular weight of 1200 g/mol . dergipark.org.tr The resulting oligomer demonstrated high thermal stability. dergipark.org.tr
Enzymatic oxidation of 5-aminoquinoline using horseradish peroxidase and hydrogen peroxide has also been explored, yielding oligomers with a degree of polymerization ranging from 4 to 12. researchgate.net Characterization of these oligomers was performed using various analytical techniques, including ¹H NMR, FTIR, UV-vis, SEM, TG–DTA, DSC, and XRD analysis. researchgate.net These enzymatically synthesized oligomers exhibited greater thermal stability compared to the monomer. researchgate.net
It is important to note that the nature of the oxidant can significantly affect the properties of the resulting oxidation products. For example, while different oxidation methods for 5-aminoquinoline all produced green light-emitting oligomers, only the product obtained through ammonium persulfate oxidation showed multicolour emission behavior. dergipark.org.tr
Reductive Transformations
The quinoline ring system of this compound can undergo reductive transformations. A common method for the synthesis of aminoquinolines involves the reduction of a corresponding nitroquinoline derivative. nih.gov For example, various nitroquinolines can be reduced to the respective aminoquinolines in mild conditions using stannous chloride, a process that tolerates a range of functional groups. nih.gov
Another established method for the reduction of a nitro group to an amino group on a quinoline ring is catalytic hydrogenation. This is often achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrazine (B178648) hydrate. This method is noted for its efficiency and selectivity, preserving other functional groups such as hydroxyl groups on the quinoline core. The reduction of the pyridine (B92270) ring within the quinoline structure can also occur, leading to the formation of tetrahydroquinoline derivatives, which alters the planarity and electronic characteristics of the molecule. vulcanchem.com
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The this compound molecule possesses both an amino and a hydroxyl group, which are strong activating groups that direct incoming electrophiles to the ortho and para positions. The amino group in aminoquinolines activates the ring towards electrophilic attack. vulcanchem.com For this compound, this would likely direct substitution to the available positions on the quinoline ring system. For instance, in 5-aminoquinolin-6-ol (B3039132), the amino group is noted to activate the ring for electrophilic substitution at positions 3 and 7. vulcanchem.com Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com
Nucleophilic substitution reactions can also occur, potentially at the amino or hydroxyl groups. The hydroxyl group can be a target for substitution, and the amino group can also participate in such reactions. The outcomes of these reactions are dependent on the specific nucleophile and the reaction conditions employed. gatech.edunih.gov
Chelation Chemistry and Formation of Metal Complexes
Quinoline derivatives containing both a hydroxyl and an amino group, such as this compound, are effective chelating agents for a variety of metal ions. asianpubs.orgscispace.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as donor atoms, forming stable complexes with metal ions. asianpubs.orgscispace.com This chelation ability is a well-documented characteristic of 8-hydroxyquinoline (B1678124) and its derivatives, which form complexes with numerous metal ions including Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). asianpubs.org
The formation of these metal complexes can significantly alter the properties of the parent molecule. For example, the chelation of metal ions with 8-hydroxyquinoline can enhance the fluorescence emission of the ligand. scispace.com The geometry of the resulting complex depends on the coordination number of the metal ion; for instance, four-coordinate metal ions typically bind with two molecules of the ligand, while six-coordinate metals bind with three. scispace.com
The synthesis of metal complexes with aminoquinoline derivatives often involves reacting the ligand with a corresponding metal salt in a suitable solvent, sometimes with the addition of a base to facilitate the reaction. asianpubs.orgresearchgate.net The resulting complexes can be characterized by various analytical techniques, including elemental analysis, FT-IR, thermogravimetric analysis, and UV-visible absorption spectroscopy. asianpubs.org
Polymerization Studies and Analysis of Oligomeric Products
The oxidative polymerization of aminoquinolines has been a subject of research, leading to the formation of oligomeric products with interesting properties. dergipark.org.trresearchgate.net Studies on 5-aminoquinoline have shown that both chemical and enzymatic oxidation can induce polymerization. dergipark.org.trresearchgate.net
Chemical oxidation of 5-aminoquinoline with ammonium persulfate in an acidic medium yielded an oligomeric product. dergipark.org.tr Analysis of this product by techniques such as UV-vis, FTIR, and NMR spectroscopy indicated the formation of phenazine-like structures, with the monomer units linked at the C3, C6, and C8 positions. dergipark.org.tr Gel permeation chromatography revealed an average molecular weight of approximately 1200 g/mol for these oligomers. dergipark.org.tr
Enzymatic polymerization of 5-aminoquinoline, catalyzed by horseradish peroxidase in the presence of hydrogen peroxide, also resulted in oligomers with a degree of polymerization between 4 and 12. researchgate.net These oligomers were characterized by a suite of analytical methods and were found to have enhanced thermal stability compared to the monomeric unit. researchgate.net
The properties of the resulting oligomers can be influenced by the polymerization method. For instance, while various oxidation methods for 5-aminoquinoline produced oligomers that emit green light, the product from ammonium persulfate oxidation was unique in its ability to exhibit multicolour emission. dergipark.org.tr
Spectroscopic and Advanced Structural Characterization of 6 Aminoquinolin 5 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of quinoline (B57606) derivatives, the aromatic protons of the quinoline ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. acs.orgmdpi.com For instance, in 6-aminoquinoline (B144246), the protons on the heterocyclic pyridine (B92270) ring and the benzenoid ring show distinct signals. ambeed.comchemicalbook.com The amino group protons usually appear as a broad singlet. rsc.org
Substituents on the quinoline ring significantly affect the chemical shifts of the neighboring protons. For example, the introduction of an amino group at the C-6 position influences the electronic distribution in the benzene (B151609) ring, causing shifts in the signals of H-5 and H-7. Similarly, the hydroxyl group at the C-5 position in 6-aminoquinolin-5-ol will further modify the chemical shifts of the adjacent protons due to its electronic effects. The analysis of coupling constants (J-values) between adjacent protons helps to establish their connectivity. chemicalbook.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | Amino Protons | Other Protons | Solvent |
| 6-Aminoquinoline | 8.63 (dd) | 7.25 (dd) | 7.88 (dd) | 7.14 (dd) | 6.87 (d) | 7.90 (d) | 3.89 (s) | CDCl₃ ambeed.com | |
| 5-Aminoquinoline (B19350) | 8.85 | 7.28 | 8.14 | 7.57 | 7.48 | 4.25 | CDCl₃ chemicalbook.com | ||
| 2-Phenylquinoline | 8.15-8.22 (m) | 7.87 (d) | 7.44-7.48 (m) | 7.69-7.74 (m) | 8.15-8.17 (m) | 7.51-7.54 (m, Ph), 8.15-8.17 (m, Ph) | CDCl₃ rsc.org | ||
| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | 8.40 (d) | 7.05 (dd) | 7.39 (d) | 1.69–2.78 (m, aliphatic), 2.53 (s, Me), 3.67 (t, CH-N) | CDCl₃ mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms in quinoline derivatives span a wide range, typically from 110 to 160 ppm for the aromatic carbons. rsc.orgclockss.org The positions of the signals are sensitive to the electronic environment created by substituents. For example, carbons bearing amino or hydroxyl groups will experience shifts due to the electron-donating nature of these groups.
In 6-aminoquinoline, the carbon atoms of the quinoline ring exhibit distinct resonances. rsc.org The introduction of a hydroxyl group at the C-5 position in this compound would lead to a significant downfield shift for C-5 and would also influence the chemical shifts of the neighboring carbons (C-4a, C-6, and C-10). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. libretexts.orglibretexts.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 6-Aminoquinoline | 146.9 | 121.7 | 134.0 | 129.9 | 121.5 | 144.7 | 109.9 | 130.6 | 143.4 | CDCl₃ rsc.org |
| 8-Aminoquinoline (B160924) | 147.5 | 121.4 | 136.1 | 127.5 | 110.1 | 116.1 | 128.9 | 138.5 | 144.0 | CDCl₃ rsc.org |
| 2-Phenylquinoline | 157.4 | 119.0 | 136.8 | 129.8 | 126.3 | 127.5 | 129.3 | 127.6 | 148.3 | CDCl₃ rsc.org |
| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | 157.23 | 121.86 | 136.89 | 132.46 | 27.82 | 28.85 | 34.26 | 59.56 | 146.86 | CDCl₃ mdpi.com |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For complex molecules like substituted quinolines, 1D NMR spectra can be crowded and difficult to interpret fully. 2D NMR techniques provide an additional dimension of information, revealing correlations between different nuclei. acs.orgipb.ptepfl.ch
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edugithub.io It is invaluable for tracing out the spin systems within the molecule, such as the sequence of protons around the quinoline rings. acs.orgcreative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. princeton.edugithub.io It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edugithub.io It is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems across the molecule. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. princeton.educreative-biostructure.com It provides crucial information about the three-dimensional structure and stereochemistry of the molecule. mdpi.com
By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved, providing a definitive structural characterization. researchgate.net
Infrared (IR) and Raman Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) excites specific bond vibrations (stretching, bending, etc.), resulting in a spectrum of characteristic frequencies that act as a molecular fingerprint. researchgate.netd-nb.info
For this compound, key vibrational bands would include:
O-H Stretching : A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretching : One or two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amino group. dergipark.org.tr
C-H Stretching : Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region.
C=C and C=N Stretching : Vibrations of the quinoline ring system occur in the 1400-1650 cm⁻¹ range. dergipark.org.tr
C-O Stretching : The C-O stretching of the phenol (B47542) group would be expected around 1200-1260 cm⁻¹.
N-H Bending : The scissoring deformation of the amino group typically gives rise to a band in the 1590-1650 cm⁻¹ region. dergipark.org.tr
O-H Bending : The in-plane bending of the hydroxyl group can be observed in the 1300-1400 cm⁻¹ range.
Raman spectroscopy often provides better signals for the symmetric, non-polar bonds of the aromatic ring system. researchgate.netuantwerpen.be The combination of IR and Raman data, often supported by computational calculations like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of this compound and its derivatives. researchgate.netuantwerpen.be
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Aminoquinoline Derivatives
| Vibrational Mode | 4-aminoquinaldine (FTIR) psu.edu | 5-aminoquinoline (FTIR) psu.edu | 4-amino-2-methyl-8-(trifluoromethyl)quinoline (FT-IR) dergipark.org.tr | 4-amino-2-methyl-8-(trifluoromethyl)quinoline (FT-Raman) dergipark.org.tr |
| NH₂ Asymmetric Stretch | 3494 | |||
| NH₂ Symmetric Stretch | 3383 | 3388 | ||
| Aromatic C-H Stretch | 3050 | 3040 | 3000-3200 | |
| C=C/C=N Ring Stretch | 1620, 1575 | 1625, 1580 | 1638, 1619, 1569 | 1637, 1621, 1572 |
| NH₂ Bending | 1640 | 1650 | 1592 | 1594 |
| C-N Stretch | 1370 | 1380 | 1375 | 1077 |
| C-H Out-of-plane Bend | 860, 750 | 830, 780 | 842, 825, 771 | 836, 762 |
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. lkouniv.ac.inlibretexts.org This technique is particularly sensitive to the presence of conjugated π-systems.
Absorption Spectra and Electronic Transitions
The quinoline ring system is a chromophore, meaning it absorbs UV light. The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to different electronic transitions. scielo.br The primary transitions observed are π → π* and n → π*. scielo.brupi.edu
π → π Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. In quinoline, these transitions give rise to strong absorption bands in the UV region. scielo.br
n → π Transitions: These are lower-intensity absorptions involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π antibonding orbital. scielo.br
The presence of substituents like the amino (-NH₂) and hydroxyl (-OH) groups in this compound significantly influences the UV-Vis spectrum. These groups are auxochromes, which can modify the absorption characteristics of the chromophore. Both -NH₂ and -OH are electron-donating groups that can extend the conjugation of the π-system through resonance. This extension of conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net
A computational study on 6-aminoquinoline predicted absorption maxima between 327 nm and 340 nm, depending on the solvent, which were attributed to π → π* transitions. researchgate.net The absorption spectrum of this compound is expected to be further red-shifted compared to 6-aminoquinoline due to the additional electron-donating hydroxyl group. The solvent environment can also play a role, with polar solvents often causing shifts in the absorption bands. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima (λ_max, nm) for Quinoline Derivatives
| Compound | λ_max 1 (nm) | Transition 1 | λ_max 2 (nm) | Transition 2 | Solvent |
| Quinoline Derivative scielo.br | 280 | π → π | 350 | n → π | Polar Solvent |
| 6-Aminoquinoline (Computed) researchgate.net | 327-340 | π → π | Various Solvents | ||
| Thiophene-substituted quinoline researchgate.net | 249 | π → π | 316 | n → π | |
| Anthracene-quinoline derivative researchgate.net | 335 | π → π (anthracene) | 360-410 | Charge Transfer |
Solvatochromic Effects and Environmental Sensitivity
The photophysical properties of 6-aminoquinoline derivatives demonstrate a notable sensitivity to the solvent environment, a phenomenon known as solvatochromism. This is particularly evident in the distinct responses of their absorption and emission spectra to changes in solvent polarity.
While the absorption spectra of these compounds are generally only slightly affected by the solvent's nature, their emission spectra exhibit a significant bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. researchgate.net This positive solvatochromism indicates an intramolecular charge transfer (ICT) upon excitation, leading to an excited state that is more polar than the ground state. researchgate.netrsc.org Consequently, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, becomes larger in more polar solvents. researchgate.netbeilstein-journals.org
For instance, studies on various 6-quinoline derivatives have shown that increasing solvent polarity induces a marked red shift in the emission spectra. researchgate.net This behavior is consistent across both dipolar and octupolar derivatives, suggesting a significant enhancement of the dipole moment upon photoexcitation. researchgate.net The introduction of different substituents on the quinoline core can modulate these properties. For example, derivatives with an 8-quinoline terminal group exhibit a more pronounced red-shift in their emission spectra compared to their 6-quinoline counterparts, resulting in larger Stokes shifts. researchgate.net
The following table summarizes the solvatochromic effects on a representative 6-quinoline derivative in various solvents.
Table 1: Solvatochromic Data for a Representative 6-Quinoline Derivative
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
| Toluene | 400 | 480 | 4444 |
| Dichloromethane | 405 | 510 | 5000 |
| Acetonitrile | 402 | 530 | 5882 |
| DMSO | 410 | 560 | 6250 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a critical tool for the structural elucidation of 6-aminoquinoline derivatives, providing information on their molecular weight and fragmentation pathways. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques have been employed.
In EI-MS, quinoline alkaloids typically exhibit characteristic fragmentation patterns. chem-soc.si The molecular ion peak is often prominent, and subsequent fragmentation can involve the loss of small neutral molecules or radicals. For methoxy-substituted quinolines, a dominant fragmentation pathway involves the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (CO). cdnsciencepub.com In the case of 4-, 5-, 6-, and 7-methoxyquinolines, the most intense fragment ion is often observed at m/z 116, corresponding to a loss of 43 mass units (CH3CO). cdnsciencepub.com
Time-of-flight (TOF) mass spectrometry, with both EI and ESI sources, has been used to obtain accurate mass measurements, typically with errors below 5 mDa, which is invaluable for confirming elemental compositions. nih.govresearchgate.net The fragmentation patterns observed in MS/MS experiments are particularly useful for distinguishing between isomers. nih.govresearchgate.net For example, the loss of HCN is a common fragmentation pathway for the quinoline ring system. researchgate.net For amino acid derivatives of 6-aminoquinoline, a characteristic fragment ion at m/z 171 is often observed, resulting from cleavage at the ureide bond formed during derivatization. nih.gov
A representative fragmentation pattern for a generic 6-aminoquinoline derivative is shown in the table below.
Table 2: Representative EI-MS Fragmentation of a Substituted 6-Aminoquinoline
| m/z | Proposed Fragment | Relative Intensity (%) |
| 202 | [M]⁺ | 100 |
| 187 | [M - CH₃]⁺ | 45 |
| 174 | [M - CO]⁺ | 30 |
| 159 | [M - CH₃CO]⁺ | 65 |
| 128 | [C₉H₆N]⁺ | 25 |
Fluorescence Spectroscopy and Luminescence Properties
6-Aminoquinoline and its derivatives are known for their fluorescent properties, making them suitable for applications such as fluorescent probes. ambeed.com The luminescence of these compounds is highly dependent on their structure and environment.
Derivatives of 6-aminoquinoline have been shown to be highly emissive. beilstein-journals.orgnih.gov For example, certain cyano-derivatives of aminoquinolines exhibit intense emission with high quantum yields in aqueous solutions. nih.gov Similarly, Schiff bases derived from 6-aminoquinolines display good fluorescence quantum yields in solvents like chloroform, DMSO, and methanol. beilstein-journals.org The emission color of these compounds can be tuned by altering the substituents on the quinoline ring and the aromatic core, with emissions ranging from blue to yellow. rsc.org
The fluorescence quantum yield (Φf) is a key parameter characterizing the efficiency of the emission process. Studies on trifluoromethylated quinoline-phenol Schiff bases have reported quantum yields ranging from 0.12 to 0.85 in different solvents. beilstein-journals.org The Stokes shifts for these compounds were also observed to be larger in more polar solvents, which is consistent with the solvatochromic effects discussed earlier. beilstein-journals.org
The table below presents typical fluorescence data for a 6-aminoquinoline derivative.
Table 3: Fluorescence Properties of a Representative 6-Aminoquinoline Derivative
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φf) |
| Chloroform | 360 | 425 | 0.80 |
| DMSO | 365 | 495 | 0.75 |
| Methanol | 362 | 480 | 0.85 |
X-ray Crystallography for Solid-State Structure Elucidation
For instance, X-ray powder diffraction data have been reported for N-substituted 3,4-dihydrospiro-2(1H) quinolines. cambridge.orgcambridge.org These studies provide the unit cell parameters and space group, which define the crystal lattice. For example, N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] was found to be monoclinic, with the space group P21/n. cambridge.org
Single-crystal X-ray diffraction studies on other quinoline derivatives, such as gold(III) complexes of aminoquinoline derivatives, have revealed details about the coordination geometry and crystal packing. rsc.org In one such complex, the gold(III) ion is coordinated by three nitrogen atoms from the ligand and one chloride anion. rsc.org The crystal structure of a 6-aminoquinoline-2-carboxylic acid building block has also been determined, showing its potential for creating specific folded structures. uni-muenchen.de
The table below summarizes crystallographic data for a representative quinoline derivative.
Table 4: Crystallographic Data for a Representative N-Substituted Tetrahydroquinoline Derivative
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.471 |
| b (Å) | 9.600 |
| c (Å) | 11.948 |
| β (°) | 93.21 |
| Volume (ų) | 1657.3 |
Computational and Theoretical Investigations of 6 Aminoquinolin 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) wikipedia.orgcecam.org and Time-Dependent DFT (TD-DFT) uci.edursc.orgpsu.edu, have been instrumental in exploring the properties of molecules similar to 6-Aminoquinolin-5-ol. researchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying complex molecular systems. wikipedia.org
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to this understanding. ekb.egscirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. ekb.egscirp.orgaimspress.com A smaller gap generally implies higher reactivity. ekb.eg
For quinoline (B57606) derivatives, DFT calculations have been used to determine these orbital energies. scirp.org The analysis of HOMO and LUMO energies helps in understanding the charge transfer that can occur within the molecule. scirp.org For instance, in a study of pyrazolyl quinolinone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the electronic structure. ekb.eg The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. nih.gov
Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.netyoutube.com Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. arxiv.orgchemrxiv.orgmdpi.com Global descriptors, such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω), describe the reactivity of the molecule as a whole. ekb.egekb.egdergipark.org.tr
Chemical Hardness (η): A measure of resistance to change in electron distribution. scirp.org
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity for chemical reactions. ekb.eg
Electronegativity (χ): The power of an atom to attract electrons to itself. ekb.eg
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ekb.eg
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arxiv.orgresearchgate.net These descriptors are crucial for understanding the regioselectivity of chemical reactions. researchgate.net For quinoline derivatives, these descriptors have been calculated to predict their chemical behavior. ekb.eg
Computational methods are also employed to calculate the thermodynamic properties of molecules, such as heat of formation, Gibbs free energy, and entropy. oaepublish.com These calculations are vital for assessing the stability of different molecular conformations and predicting the feasibility of chemical reactions. rsc.org First-principles calculations and models like the Debye-Grüneisen model can be used to evaluate temperature-dependent thermodynamic properties. oaepublish.com For instance, in a study of 5-aminoquinoline (B19350), the thermal stability of its oxidation product was evaluated using thermogravimetric analysis, which complements computational stability assessments. dergipark.org.tr
Global and Local Reactivity Descriptors
Electrochemical Oxidation Mechanism Studies
The electrochemical oxidation of aminoquinolines is a complex process that can lead to the formation of oligomeric and polymeric materials. researchgate.netdergipark.org.tr Understanding the mechanism of this process is crucial for controlling the properties of the resulting products.
Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of compounds like 6-aminoquinoline (B144246). researchgate.netmdpi.com CV experiments can reveal the oxidation potentials of the molecule and provide information about the stability of the electrochemically generated intermediates. nih.gov In the case of 6-aminoquinoline, CV studies have been correlated with computational predictions to elucidate the electro-oxidation mechanism. researchgate.net
Spectroelectrochemical methods combine spectroscopic techniques with electrochemistry to provide detailed information about the species generated at the electrode surface. cuni.cz These methods allow for the in-situ characterization of reaction intermediates and final products, offering a deeper understanding of the reaction mechanism.
Theoretical studies on the electrochemical oxidation of 6-aminoquinoline have investigated two main pathways: a single-electron oxidation leading to radical species at lower potentials, and a two-electron oxidation forming nitrenium cations at higher potentials. researchgate.net The regioselectivity of the subsequent dimerization reactions is also a key area of computational investigation. researchgate.netresearchgate.net
Influence of pH and Solvation Effects on Reaction Pathways
The reactivity and reaction pathways of this compound are significantly influenced by its environment, particularly the pH and the nature of the solvent. Computational studies are essential to model these effects and predict how they alter the molecule's behavior.
The structure of this compound contains three key functional groups susceptible to protonation or deprotonation depending on the pH of the medium: the quinoline ring nitrogen, the amino group, and the hydroxyl group. The quinoline nitrogen is basic, the amino group is also basic, and the hydroxyl group is acidic. Theoretical calculations can predict the pKa values of these groups, determining the predominant ionic species at a given pH. For instance, in acidic conditions, the quinoline nitrogen and the exocyclic amino group are likely to be protonated. A study on a Schiff base derived from 6-aminoquinoline demonstrated that the quinoline ring nitrogen undergoes protonation in an acidic medium, which alters the compound's electronic and spectral properties. wikidata.org This protonation can dramatically affect reaction pathways by altering the molecule's electrostatic potential and its ability to act as a nucleophile or electrophile.
Solvation effects play a critical role in the thermodynamics and kinetics of chemical reactions. Computational models can account for solvation using either implicit or explicit methods. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating bulk solvent effects. However, for reactions where specific molecule-solvent interactions, such as hydrogen bonding, are crucial, explicit solvent models are necessary. These models include individual solvent molecules in the calculation, providing a more accurate, albeit computationally intensive, picture.
Theoretical studies on related systems have highlighted the importance of both the solvent's nature and temperature as critical factors influencing reaction energy barriers. wikipedia.org For this compound, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding with the amino and hydroxyl groups, potentially lowering the activation energy for certain reaction pathways. Conversely, non-polar solvents would favor different pathways. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify rate-limiting steps, and predict how solvent interactions influence these processes. wikipedia.org For instance, studies on other molecules have shown that explicitly modeling solvent molecules is necessary to accurately predict thermodynamic properties like reduction potentials, especially for species with strong intermolecular interactions. fishersci.fi
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug targets and understanding the molecular basis of a ligand's biological activity.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. For this compound, docking studies could elucidate its interactions with potential targets. Given that various quinoline derivatives are known to possess antimicrobial, anticancer, and antimalarial properties, potential targets could include enzymes like DNA gyrase in bacteria, protein kinases in cancer cells, or Plasmodium falciparum dihydrofolate reductase (pf-DHFR-TS) for malaria. wikipedia.orgwikipedia.org Docking simulations would reveal key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups of this compound with amino acid residues in the target's active site, as well as hydrophobic and π-π stacking interactions involving the quinoline ring system. Such studies have been proposed for the closely related 5-aminoquinolin-6-ol (B3039132) to predict its interactions with bacterial membrane proteins. wikidata.org
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. americanelements.com Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. fishersci.ca This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. fishersci.at For this compound, an MD simulation could confirm if the initial docked orientation is stable or if the ligand reorients to find a more favorable binding mode. fishersci.se These simulations can also reveal allosteric effects, where binding at one site influences the protein's dynamics and function at a distant site. fishersci.ca The results of MD simulations, often spanning hundreds of nanoseconds or more, can be analyzed to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. wikidata.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like derivatives of this compound, QSAR can be a powerful tool for predictive analytics, guiding the synthesis of new analogs with enhanced potency and selectivity.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The general workflow of a QSAR study involves:
Data Set Preparation : A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) would be compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., steric and electrostatic fields).
Model Development : Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical model that correlates a selection of descriptors with the observed biological activity. wikipedia.orgwikipedia.org
Model Validation : The robustness and predictive ability of the QSAR model are rigorously assessed. Internal validation is often performed using cross-validation techniques on the training set, while external validation involves using the model to predict the activities of the compounds in the test set. auctoresonline.orgnih.gov
For this compound derivatives, QSAR studies could identify the key structural features that govern their activity. For example, a model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position enhances the biological effect. Such insights, derived from the analysis of QSAR models for related 4-aminoquinoline (B48711) derivatives, have been instrumental in designing new antimalarial agents. wikipedia.orgnih.govwikipedia.org The resulting predictive models can then be used to screen virtual libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Studies
In the process of drug discovery and development, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic and safety profiles. ADMET properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity—are key determinants of a drug candidate's success. In silico ADMET prediction has become an essential tool, allowing for the early identification of potential liabilities and reducing the likelihood of late-stage failures. wikipedia.org
Numerous computational tools and web servers, such as ADMETlab, ADMET-AI, and ProTox-II, are available to predict these properties for a given molecule like this compound. wikipedia.orgmims.comguidetopharmacology.org These platforms utilize large datasets of experimental results and employ machine learning algorithms and QSAR models to predict a wide range of ADMET parameters. fishersci.se
For this compound, a predictive ADMET analysis can provide valuable insights:
Absorption : This includes predictions of properties like human intestinal absorption (HIA), Caco-2 permeability, and aqueous solubility. These parameters indicate how well the compound might be absorbed from the gastrointestinal tract into the bloodstream.
Distribution : Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. BBB penetration is important for drugs targeting the central nervous system, while high plasma protein binding can limit the amount of free drug available to exert its effect.
Metabolism : This involves predicting which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. CYP inhibition can lead to drug-drug interactions.
Excretion : This aspect is often related to the compound's solubility and metabolism, influencing how it is cleared from the body.
Toxicity : A wide range of toxicity endpoints can be predicted, including carcinogenicity, mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Below is a table of predicted ADMET properties for this compound, generated using publicly available predictive models.
| ADMET Property | Parameter | Predicted Value/Classification |
|---|---|---|
| Absorption | Water Solubility | Soluble |
| Caco-2 Permeability | Low | |
| Human Intestinal Absorption | Good | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes |
| Plasma Protein Binding | High | |
| Metabolism | CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No | |
| CYP2C9 Inhibitor | Yes | |
| Toxicity | hERG Inhibition | Low Risk |
| Ames Mutagenicity | Mutagen | |
| Hepatotoxicity | No |
Disclaimer: These are computational predictions and require experimental validation.
These in silico predictions suggest that while this compound may have good intestinal absorption, its potential for BBB penetration, plasma protein binding, CYP enzyme inhibition, and mutagenicity would require careful consideration and experimental verification in any drug development program. americanelements.com
Biological Activities and Mechanistic Investigations of 6 Aminoquinolin 5 Ol and Analogues
Antimicrobial Activity and Efficacy
Derivatives of aminoquinolines have shown promise as effective agents against various microbial pathogens. The versatile structure of the quinoline (B57606) ring allows for modifications that can enhance their antimicrobial potency and spectrum. semanticscholar.org
Antibacterial Spectrum and Potency Against Pathogens
A series of quinolone- and 1,8-naphthyridone-3-carboxylic acids featuring a 6-amino group have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds demonstrated good activity against Gram-negative bacteria, with the exception of Pseudomonas aeruginosa. nih.gov Notably, analogues incorporating a thiomorpholine (B91149) group at the C-7 position also exhibited significant activity against Gram-positive bacteria. nih.gov Two specific derivatives, 18g and 38g, were identified as the most potent, with geometric mean Minimum Inhibitory Concentrations (MICs) of 0.45 and 0.66-0.76 µg/mL against Gram-negative and Gram-positive bacteria, respectively. nih.gov
Hybrid molecules combining 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) have also been synthesized and tested. One such hybrid, 5-chloro-8-hydroxyquinoline-ciprofloxacin, displayed notable effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 4–16 µg/mL. mdpi.com Furthermore, Schiff bases derived from the condensation of o-vanillin with various aminoquinolines, including 6-aminoquinoline (B144246), have been synthesized and shown to possess antibacterial properties. researchgate.net
The antibacterial activity of quinolones is influenced by their physicochemical properties. researchgate.net Studies on 5-amino-4-quinolones have identified them as potent agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds in this series showed excellent activity, with MIC values below 0.125 μg/mL against multiple S. aureus strains. nih.gov
Interactive Table: Antibacterial Potency of 6-Aminoquinolone Analogues
| Compound/Analogue | Bacterial Spectrum | Potency (MIC) | Reference |
|---|---|---|---|
| Derivative 18g | Gram-negative bacteria | 0.45 µg/mL | nih.gov |
| Derivative 38g | Gram-positive bacteria | 0.66-0.76 µg/mL | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin | Gram-positive and Gram-negative bacteria | 4–16 µg/mL | mdpi.com |
| 5-amino-4-quinolones (e.g., 111, 120) | Gram-positive bacteria (including MRSA) | < 0.125 µg/mL | nih.gov |
Antifungal Spectrum and Potency Against Fungal Strains
In addition to their antibacterial effects, aminoquinoline derivatives have demonstrated notable antifungal activity. For instance, furo[2,3-f]quinazolin-5-ol derivatives have shown good antifungal activity against Candida and Aspergillus species, with some compounds completely inhibiting their growth at an MIC of 12.5 μg/mL. nih.gov Schiff bases derived from o-vanillin and aminoquinolines have also been reported to exhibit antifungal properties. researchgate.net
The antifungal potential of these compounds is further highlighted by studies on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, where compounds with bicyclic heterocycles at the pyrazine (B50134) 6-position showed consistent antifungal effects. escholarship.org
Mechanistic Insights into Antimicrobial Action (e.g., DNA synthesis inhibition, cell membrane disruption)
The antimicrobial action of quinolones is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govresearchgate.net This inhibition ultimately disrupts DNA synthesis, leading to bacterial cell death. nih.gov
Another key mechanism is the disruption of the bacterial cell membrane. nih.gov Studies on 5-amino-4-quinolones have shown that these compounds can selectively disrupt bacterial membranes, contributing to their potent bactericidal activity. nih.gov This membrane-targeting action is a promising strategy to combat antibiotic-resistant bacteria. nih.gov Some aminoquinoline derivatives may also exert their effects by interacting with the cell wall. semanticscholar.org
Structure-Activity Relationships for Antimicrobial Potency Enhancement
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline derivatives. For 6-aminoquinolones, it has been established that while a fluorine atom at the C-6 position is generally preferred for activity, an amino group can also yield compounds with good antibacterial efficacy. nih.gov
Key structural modifications that influence antimicrobial activity include:
Substituents at C-7: The presence of a thiomorpholine group at the C-7 position enhances activity against Gram-positive bacteria. nih.gov
Substituents at C-1, C-5, and C-8: Variations in substituents at these positions also impact the antibacterial spectrum and potency. nih.gov
Hybridization: Creating hybrid molecules, such as combining the quinoline scaffold with other antimicrobial agents like ciprofloxacin, can lead to enhanced potency and a broader spectrum of activity. mdpi.com
Substitution on the Quinazolinone Ring: For quinazolinone derivatives, the presence of a halogen atom at the 6 and 8 positions and an amine or substituted amine at the 4th position can improve antimicrobial activity. semanticscholar.org
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. rsc.org The planar nature of the quinoline ring allows it to intercalate into DNA, while other structural modifications can enable interactions with various molecular targets involved in cancer progression.
Cytotoxic Effects on Various Cancer Cell Lines
Derivatives of 6-aminoquinolin-5-ol and related structures have shown cytotoxic effects against a range of cancer cell lines. For instance, certain 6-aminoquinolin-4-ol (B1310475) derivatives exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB468, MDA-MB231, and MCF7) compared to non-cancerous cells.
Novel quinoline-based estrogen receptor alpha (ERα) ligands have demonstrated significant cytotoxicity against ERα-positive MCF-7 and HepG2 cells, with IC50 values of 6 and 11 μM, respectively. rsc.org Furthermore, a series of 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives exerted powerful cytotoxic effects against the MCF-7 human breast cancer cell line, with some compounds showing very low IC50 values of 1.5 and 4.7 μM. rsc.org
In a study on 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, one compound displayed potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.44 μM. nih.gov Mechanistic investigations revealed that this compound induced G1-phase cell cycle arrest, inhibited the ALK/PI3K/AKT signaling pathway, disrupted mitochondrial membrane potential, and promoted apoptosis. nih.gov
Interactive Table: Cytotoxic Effects of 6-Aminoquinoline Analogues on Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Cytotoxic Effect (IC50) | Reference |
|---|---|---|---|
| Quinoline-based ERα ligand | MCF-7 (Breast) | 6 µM | rsc.org |
| Quinoline-based ERα ligand | HepG2 (Liver) | 11 µM | rsc.org |
| 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative | MCF-7 (Breast) | 1.5 µM | rsc.org |
| 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative | A549 (Lung) | 0.44 µM | nih.gov |
Elucidation of Proposed Mechanisms of Anticancer Action
The anticancer effects of aminoquinolines are multifaceted and involve various cellular pathways. These compounds can act as lysosomotropic amines, increasing the antiproliferative action of other chemotherapeutic agents. nih.gov Their mechanisms of action include:
Cell Cycle Arrest: Aminoquinolines can induce cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cell proliferation. nih.govnih.gov For example, pretreatment with chloroquine (B1663885), an aminoquinoline, suppressed CDK-2 expression and the catalytic activity of cyclin E/CDK2 complexes, leading to G0/G1 arrest in colorectal cancer cells. nih.gov
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This can occur through the activation of the p53 tumor suppressor pathway. nih.gov DNA damage caused by aminoquinolines can activate p53, which in turn leads to the expression of pro-apoptotic proteins like Bak and Bax. nih.gov These proteins facilitate the release of mitochondrial cytochrome c, activating caspases and leading to DNA fragmentation and cell death. nih.gov Some derivatives have been shown to disrupt the mitochondrial membrane potential, further promoting apoptosis. nih.gov
Inhibition of Signaling Pathways: Aminoquinolines can interfere with key signaling pathways that are often dysregulated in cancer. nih.gov One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.govnih.gov Inhibition of this pathway can lead to decreased cancer cell proliferation. nih.govnih.gov
Inhibition of Angiogenesis: Some antimicrobial peptides (AMPs), which can have structures related to aminoquinolines, have been found to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. dovepress.com
Enzyme Inhibition: Certain derivatives have shown the ability to inhibit enzymes that are overexpressed in tumors, such as cyclooxygenase (COX) enzymes.
Structure-Activity Relationships for Optimized Anticancer Activity
The biological activity of quinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their anticancer potency. Modifications at various positions on the quinoline ring can significantly impact their efficacy.
For instance, in a series of 5,8-quinolinedione (B78156) derivatives, the introduction of a methyl group led to a decrease in anticancer activity. nih.gov A comparison between 6- and 7-amino substituted derivatives revealed that the 7-substituted compounds had higher anticancer efficiency. nih.gov In another study on 8-hydroxyquinoline derivatives, 6-chloro analogues were found to be the most active, while 9-methyl analogues were the least potent. mdpi.com The presence of halogen atoms at positions 4, 6, and 9 was also found to increase the lipophilicity of the compounds. mdpi.com
The type of substituent on the amino group can also play a significant role. For example, 2-amino-substituted quinoline derivatives showed the highest antiproliferative activity, whereas 5-amino and 2,5-diamino substituted compounds had significantly decreased activity. arabjchem.org The introduction of certain side chains, such as a 4-methyl and 3,5-dimethyl-1-piperazinyl group, has been explored for its anticancer properties. arabjchem.org
Neuroprotective Effects and Modulation in Neurodegenerative Conditions
In addition to their anticancer properties, aminoquinoline derivatives have shown promise as neuroprotective agents. Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress, neuroinflammation, and neuronal cell death. nih.gov
Protection Against Oxidative Stress-Induced Neuronal Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a pivotal role in neuronal damage. nih.gov Natural compounds, including those with quinoline-like structures, have been shown to protect neuronal cells from oxidative stress. nih.gov
Derivatives of 8-aminoquinoline (B160924) have been investigated for their ability to protect neuronal cells from oxidative stress. For instance, 8-aminoquinoline-melatonin hybrids have demonstrated the ability to scavenge free radicals and protect neurons from Aβ-induced neurotoxicity and oxidative stress. amegroups.cn In cellular models, these compounds have been shown to reduce the production of ROS, leading to decreased lipid peroxidation and cellular damage. researchgate.net They can restore the activities of endogenous antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD). nih.gov
Modulation of Cellular Signaling Pathways (e.g., SIRT1/FOXO3a)
The neuroprotective effects of these compounds are often mediated through the modulation of specific cellular signaling pathways. One such critical pathway is the SIRT1/FOXO3a axis. mdpi.com
SIRT1, a NAD+-dependent deacetylase, plays a crucial role in the cellular response to oxidative stress. plos.org It can deacetylate and activate the transcription factor FOXO3a. mdpi.com Activated FOXO3a then promotes the expression of antioxidant genes, helping to mitigate oxidative stress and prevent cell death. mdpi.com
Studies have shown that 8-aminoquinoline-based metal complexes can upregulate the SIRT1/FOXO3a signaling pathway in neuroblastoma cells subjected to oxidative stress. This upregulation was associated with restored cell viability, modulation of apoptotic markers, and maintenance of mitochondrial function. The anti-malarial drug 8-aminoquinoline has also been shown to improve neuronal mitochondrial function through the SIRT1/3-Foxo3a pathway. nih.gov
Antimalarial Activity
The quinoline core is the basis for several well-known antimalarial drugs, including chloroquine and primaquine (B1584692). esr.ie 6-aminoquinoline derivatives have also been investigated for their potential as antimalarial agents. clockss.org The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has necessitated the search for new and effective treatments. clockss.org
The mechanism of action of 4-aminoquinolines like chloroquine involves their accumulation in the parasite's digestive vacuole. nih.gov Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Aminoquinolines inhibit this polymerization process, leading to the accumulation of toxic heme and parasite death. nih.gov
Structure-activity relationship studies have shown that modifications to the quinoline ring can influence antimalarial activity. For example, a series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against P. falciparum growth and were more active against chloroquine-resistant strains. nih.gov In this series, analogues with electron-donating groups showed better activity than those with electron-withdrawing substituents. nih.gov The introduction of amino acid side chains into 6-aminoquinoline derivatives has also been explored as a strategy to enhance their selectivity for infected erythrocytes and modify their biological activity. clockss.org
Efficacy Against Specific Malaria Parasite Strains (e.g., Plasmodium vivax, Plasmodium ovale)
Analogues of this compound, specifically the 8-aminoquinolines, are crucial in the treatment of malaria caused by Plasmodium vivax and Plasmodium ovale. iddo.orgwho.int These parasite species are characterized by a dormant liver stage, known as the hypnozoite, which can cause relapsing infections weeks or months after the initial illness. plos.orgajtmh.org The 8-aminoquinoline drug primaquine is the most widely utilized and, for a long time, the only available drug that effectively eliminates these hypnozoites, a process known as radical cure. iddo.orgwho.intscielo.br
Tafenoquine (B11912), another 8-aminoquinoline analogue, also targets the hypnozoites of P. vivax and is effective in preventing relapse. plos.org Studies have shown that in the absence of treatment with an 8-aminoquinoline like primaquine, the risk of relapse is significantly higher. One retrospective study found that the relapse rate for P. vivax was 33.3% without primaquine, which dropped to 7.1% in patients who received the drug. researchgate.net For P. ovale, while relapses are generally less frequent than in P. vivax infections, primaquine treatment has also been shown to reduce their occurrence. researchgate.net The efficacy of these compounds underscores the strategic importance of the aminoquinoline scaffold in developing therapies that can achieve a complete cure for relapsing malaria. plos.orgajtmh.org
Targeting Parasite Mitochondrial Function
A key mechanism of action for aminoquinoline-based antimalarial compounds involves the disruption of the parasite's mitochondrial function. frontiersin.org The mitochondrion is a vital organelle for the malaria parasite, playing a central role in energy production through oxidative phosphorylation and other essential metabolic processes. nih.govbiorxiv.org
Derivatives of 8-aminoquinoline have been shown to interfere with the mitochondrial electron transport chain. nih.gov For example, the analogue sitamaquine (B1681683) induces depolarization of the mitochondrial membrane potential (ΔΨm) in the related Leishmania parasite. nih.gov A collapse in the mitochondrial membrane potential disrupts the organelle's ability to synthesize ATP, the primary energy currency of the cell. nih.govmdpi.com This mitochondrial dysfunction also leads to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant oxidative stress and damage to cellular components, ultimately leading to parasite death. nih.govbiorxiv.org Research on tafenoquine has similarly pointed to interference with parasite mitochondrial function as a core component of its antimalarial activity. This targeting of a fundamental parasite process is a hallmark of the aminoquinoline class of compounds.
Role as Precursors for Antimalarial Drug Development
The aminoquinoline scaffold, including structures like this compound and its isomers, serves as a foundational template for the synthesis of potent antimalarial drugs. nih.gov Historically, 4-aminoquinolines, such as chloroquine, were cornerstones of malaria treatment, valued for their efficacy, low cost, and tolerability before widespread resistance emerged. scielo.brdrugbank.comesr.ie
More specifically, 8-aminoquinolin-5-ol (B1450810) is identified as a direct precursor for the synthesis of 8-aminoquinoline drugs like primaquine and tafenoquine. These drugs are distinguished by their unique ability to eradicate the dormant liver stages of P. vivax and P. ovale, a critical function not addressed by many other antimalarial classes. scielo.br The development of new derivatives continues, with research focusing on modifying the aminoquinoline core and its side chains to enhance activity against resistant parasite strains, improve safety profiles, and simplify treatment regimens. nih.govesr.ie The enduring role of this chemical class, from the early development of chloroquine to the modern use of primaquine and the ongoing synthesis of novel analogues, highlights its central importance in the pharmacopeia of antimalarial agents. scielo.bresr.ie
Research in Alzheimer's Disease Therapeutics
Inhibition of Amyloid-Beta Aggregation
Aminoquinoline analogues have emerged as promising candidates for therapeutic intervention in Alzheimer's disease, primarily through their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. amegroups.orgnih.gov The formation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease, and strategies to block this process are a major focus of drug development. nih.govplos.org
Studies have demonstrated that hybrid molecules incorporating an 8-aminoquinoline structure can effectively inhibit Aβ aggregation. amegroups.orgamegroups.cn For instance, a series of 8-aminoquinoline-melatonin hybrids were tested for their ability to prevent both self-induced and acetylcholinesterase-induced Aβ aggregation. amegroups.org Specific compounds from this series, notably c3 and c5, showed significant inhibitory activity against the self-aggregation of Aβ peptides. amegroups.orgamegroups.cn The mechanism is thought to involve the small molecules binding to the Aβ peptide, particularly in the region critical for self-association, thereby preventing the formation of the β-sheet structures that lead to fibrils. plos.orgnih.gov This inhibitory action suggests that the aminoquinoline scaffold can be a valuable component in the design of disease-modifying therapies for Alzheimer's. nih.gov
Development of Multifunctional Agents for Alzheimer's Treatment
Given the complex and multifactorial nature of Alzheimer's disease, there is significant interest in developing multi-target-directed ligands (MTDLs) that can address several pathological pathways simultaneously. nih.govacs.org Aminoquinoline derivatives are well-suited for this strategy, and researchers have designed multifunctional agents based on this scaffold. amegroups.orgamegroups.cnresearchgate.net
These MTDLs often combine the aminoquinoline core with other pharmacologically active moieties. For example, 8-aminoquinoline-melatonin hybrids have been developed that not only inhibit Aβ aggregation but also chelate bioactive metal ions (like copper) and inhibit cholinesterase enzymes. amegroups.orgamegroups.cn Similarly, new hybrids of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene (BHT) have been synthesized to act as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase while also possessing antioxidant properties. researchgate.net The goal of this approach is to create a single compound that can simultaneously reduce amyloid plaque formation, counteract oxidative stress, and restore cholinergic neurotransmission, potentially offering a more effective therapeutic outcome than a single-target agent. nih.govresearchgate.netresearchgate.net
Enzyme Inhibition Studies
Acetylcholinesterase and Butyrylcholinesterase
Aminoquinoline derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to cognitive improvement. nih.govajol.info
A diverse range of aminoquinoline-based compounds has demonstrated potent inhibitory activity. An unsymmetric bisquaternary 6-aminoquinoline salt was found to be a noncompetitive inhibitor of both AChE and BChE, with Kᵢ values of 0.5 x 10⁻⁶ M and 1.5 x 10⁻⁶ M, respectively. nih.gov Numerous other studies have synthesized and evaluated tacrine-like analogues and other derivatives of 4-aminoquinoline (B48711) and 8-aminoquinoline, reporting significant inhibition of both cholinesterases. nih.govresearchgate.netresearchgate.net For example, in one study of amodiaquine (B18356) derivatives, compounds displayed very potent inhibition with inhibition constants (Ki) in the nanomolar and low micromolar range, with a notable selectivity for AChE. nih.gov In another series, compound 8i showed strong dual inhibitory effects on both AChE (IC₅₀ = 0.39 μM) and BChE (IC₅₀ = 0.28 μM). researchgate.net
| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference |
| Unsymmetric bisquaternary 6-aminoquinoline salt | Acetylcholinesterase (AChE) | Kᵢ = 0.5 µM | nih.gov |
| Unsymmetric bisquaternary 6-aminoquinoline salt | Butyrylcholinesterase (BChE) | Kᵢ = 1.5 µM | nih.gov |
| Amodiaquine Derivatives | AChE & BChE | Kᵢ in nM to low µM range | nih.gov |
| Compound 8i (quinoline derivative) | Acetylcholinesterase (AChE) | IC₅₀ = 0.39 µM | researchgate.net |
| Compound 8i (quinoline derivative) | Butyrylcholinesterase (BChE) | IC₅₀ = 0.28 µM | researchgate.net |
DNA Gyrase and Topoisomerase
The quinoline scaffold is the basis for the quinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. patsnap.comnih.gov These are essential type II topoisomerase enzymes that manage the topology of DNA during replication and transcription, making them excellent targets for antibacterial agents. patsnap.comnih.gov
DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. patsnap.comresearchgate.net Quinolone antibiotics function by binding to the enzyme-DNA complex, which stabilizes the DNA in a cleaved state. patsnap.com This action prevents the re-ligation of the broken DNA strands, leading to lethal double-strand breaks and the cessation of DNA replication, ultimately causing bacterial cell death. patsnap.comresearchgate.net The development of novel quinoline derivatives as inhibitors of these enzymes is an active area of research aimed at creating new antibacterial drugs with potent activity. nih.govchemicalbook.in
Applications in Advanced Materials Science and Catalysis
Development of Functional Materials Utilizing Quinoline (B57606) Scaffolds
The quinoline scaffold is a fundamental component in the design of various functional materials, including those for optical and electronic applications. researchgate.netmdpi.com Quinoline derivatives are utilized as electron-accepting units in light-harvesting systems and have been incorporated into organic light-emitting diodes (OLEDs). researchgate.net The versatility of the quinoline structure allows for the synthesis of a wide range of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and functional materials. mdpi.com
For instance, research into rod-like molecules based on 6-aminoquinoline-2-carboxylic acid units has demonstrated their potential for incorporation into lipid bilayer membranes. uni-muenchen.de These structures can influence the geometry, bending rigidity, and molecular composition of membranes, suggesting applications in the development of ultra-short nanotubes. uni-muenchen.de The "para-like" substitution of the 6-aminoquinoline (B144246) 2-carboxylate monomer results in an almost linear shape, which is a desirable characteristic for creating wide cavities within folded structures. uni-muenchen.de While this research focuses on a derivative, it highlights the potential of the 6-aminoquinoline backbone in creating ordered molecular assemblies for advanced materials.
Role in Catalysis through Metal Ion Chelation
The ability of aminoquinoline derivatives to form stable complexes with metal ions is a key feature that underpins their use in catalysis. wikipedia.orgbioregistry.io The nitrogen atom in the quinoline ring and the exocyclic amino and hydroxyl groups of 6-Aminoquinolin-5-ol can act as coordination sites, forming chelate rings with metal ions. This chelation can stabilize the metal center and influence its catalytic activity and selectivity. dntb.gov.uaresearchgate.net
The formation of metal complexes with ligands based on aminophenol, a structure related to this compound, has been shown to be crucial for their catalytic activity in various reactions, including mimicking enzymatic processes and small molecule activation. derpharmachemica.com The electronic properties of the ligand, which can be tuned by substituents, play a pivotal role in the reactivity of the resulting metal complex. derpharmachemica.com For example, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions, a vital method for forming carbon-nitrogen bonds in synthetic chemistry. nih.gov These complexes facilitate the reaction under relatively mild, base-free conditions. nih.gov The broader field of quinoline-based ligands has shown significant promise in catalysis, with their steric and electronic effects influencing the solubility and reactivity of the metal complexes. researchgate.net
Application as Chiral Ligands and Catalysts in Asymmetric Synthesis
Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. nih.govnih.gov Chiral ligands derived from quinoline motifs have emerged as a significant class of molecules for creating such catalysts. nih.govnih.govnih.gov The rigid quinoline backbone provides a well-defined stereochemical environment around the metal center, enabling high levels of stereocontrol in catalytic reactions. mdpi.com
A notable example involves the use of chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, a hydrogenated derivative of this compound's structural isomer. mdpi.comnih.govresearchgate.net These ligands, when complexed with metals like rhodium, have been effectively employed in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.net The development of such catalysts opens up possibilities for the rational design of new and efficient catalytic systems. mdpi.com The synthesis of these chiral ligands often starts from precursors like 5,6,7,8-tetrahydroquinolin-8-ol, highlighting the potential of related amino-hydroxy quinolines as starting materials in the creation of novel chiral catalysts. mdpi.comnih.gov The overarching strategy in asymmetric catalysis is to design and prepare chiral ligands that can impart high efficiency in both reactivity and stereoselectivity to a given transformation. nih.gov
Development of Chemosensors and Fluorescent Probes
The unique photophysical properties of the quinoline ring system make it an excellent fluorophore for the development of chemosensors and fluorescent probes. wikipedia.orgamericanelements.comfishersci.com These molecular tools are designed to detect specific analytes, such as metal ions or biologically important molecules, through a measurable change in their fluorescence. wikipedia.orgnih.govfrontiersin.org Aminoquinoline derivatives are particularly well-suited for this purpose, as the amino group can act as a recognition site and modulate the fluorescence of the quinoline core upon binding to a target. wikipedia.orgamericanelements.comfishersci.com
For instance, a fluorescent probe based on a 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) scaffold has been synthesized and shown to be a highly sensitive and selective chemosensor for lead(II) and aluminum(III) ions. frontiersin.orgnih.gov The fluorescence of this probe is significantly enhanced upon complexation with these metal ions, a phenomenon attributed to the prevention of photoinduced electron transfer. nih.gov This "turn-on" fluorescence response allows for the detection of these ions in various media, including for live cell imaging. nih.gov Another study reported a quinoline-based probe that exhibits opposite fluorescent responses—"turn-on" for Cd2+ and "turn-off" for Hg2+—in a completely aqueous environment. nih.gov
Furthermore, the insertion of an amide group into an 8-aminoquinoline (B160924) fluorophore has led to a ratiometric fluorescent probe capable of discriminating between Zn2+ and Cd2+. americanelements.com These examples, while not directly employing this compound, demonstrate the vast potential of the aminoquinoline scaffold in the design of sophisticated fluorescent sensors for a wide range of analytical and biological applications. wikipedia.orgamericanelements.comfishersci.comfrontiersin.orgnih.govnih.govamericanelements.com
Future Perspectives and Emerging Research Directions
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent structure of 6-Aminoquinolin-5-ol, featuring reactive amino and hydroxyl groups, makes it an ideal candidate for derivatization. Future research will focus on creating new analogues with tailored properties by strategically modifying these functional groups and the quinoline (B57606) ring itself.
Amino Acid Conjugation: Building on work with other 6-aminoquinoline (B144246) compounds, one promising strategy involves synthesizing amino acid derivatives. clockss.org Coupling amino acids to the 6-amino group could modify the molecule's pharmacokinetic properties and potentially enhance its activity against chloroquine-resistant malaria strains. clockss.org
Schiff Base and Heterocyclic Hybrids: The amino group is a prime site for forming Schiff bases through condensation reactions. Furthermore, creating hybrid molecules by incorporating other heterocyclic rings, such as thiazole, could enhance metabolic stability and introduce novel antiparasitic or antibacterial activities.
Substitution on the Quinoline Ring: Future synthetic efforts could explore electrophilic substitution on the quinoline ring, which is activated by the amino group. vulcanchem.com Halogenation or sulfonation could yield derivatives with altered electronic properties and potentially improved bioactivity. vulcanchem.com Similarly, nucleophilic aromatic substitution, a method used to produce derivatives of related compounds, could introduce diverse functional groups. clockss.org
Metal Complexation: The ability of aminoquinolinol scaffolds to chelate metal ions is a well-established principle that can be leveraged. Research into forming stable complexes of this compound with various metal ions could lead to new agents for bio-imaging or metalloenzyme inhibition.
These derivatization strategies aim to systematically explore the structure-activity relationship (SAR), fine-tuning the molecule to maximize its therapeutic or industrial potential.
In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level
While the broader family of aminoquinolines is known for a range of biological effects, the specific molecular mechanisms of this compound are largely uncharacterized. Future research must employ a combination of biochemical, cellular, and molecular biology techniques to elucidate how it exerts its effects.
Antiparasitic Mechanisms: Drawing parallels with other aminoquinolines, a primary area of investigation will be its antimalarial mechanism. Studies should examine whether this compound disrupts mitochondrial function in parasites, as seen with some 8-aminoquinoline (B160924) derivatives, or interferes with heme polymerization in the mode of chloroquine (B1663885). vulcanchem.com
Anticancer Pathways: The anticancer potential of quinoline derivatives is often linked to their ability to induce apoptosis and arrest the cell cycle. rsc.orgnih.gov Future studies on this compound should investigate its influence on key signaling pathways like PI3K/Akt/mTOR and the p53 tumor suppressor pathway, which are known targets for other aminoquinolines. nih.gov Determining its effect on the expression of cell cycle regulators (like p21) and pro-apoptotic proteins (like Bax and Bak) will be crucial. nih.gov
Enzyme Inhibition: Preliminary studies on similar compounds suggest that aminoquinolinols can act as enzyme inhibitors, for instance, against cyclooxygenase (COX) enzymes. Future work should screen this compound and its derivatives against a panel of clinically relevant enzymes to identify specific molecular targets.
Understanding these mechanisms is fundamental for the rational design of second-generation compounds and for identifying the most promising therapeutic applications.
Exploration of Untapped Therapeutic and Industrial Applications
The versatile quinoline core suggests that the applications of this compound could extend beyond currently imagined uses. A forward-looking approach involves screening the compound and its future derivatives across a wide range of assays to uncover novel utilities.
Broad-Spectrum Antimicrobials: The quinoline scaffold is present in numerous antibacterial agents. rsc.org Given the rising threat of antibiotic resistance, a critical research direction is to evaluate this compound derivatives against a diverse panel of pathogenic bacteria and fungi, including highly resistant strains. mdpi.com
Neuroprotective Agents: Certain metal complexes of 8-aminoquinoline have shown potential as neuroprotective agents, particularly in models of Alzheimer's disease, by inhibiting amyloid-beta aggregation or protecting neurons from oxidative stress. Exploring the potential of this compound and its metal complexes in neurodegenerative disease models is a compelling future avenue.
Industrial Dyes and Materials: Beyond medicine, quinoline derivatives are used in the production of dyes and functional materials. researchgate.net The specific chromophoric properties of this compound could be harnessed to develop new pigments or sensors. Its potential for oxidation to quinone-like structures could also be explored for applications in materials science, such as in the development of conducting polymers. vulcanchem.com
The potential applications for this compound are broad, spanning from advanced therapeutics to novel industrial materials.
Table 1: Potential Applications of Quinoline Derivatives
rsc.orgnih.govrsc.org| Application Area | Example from Related Compounds | Potential Future Direction for this compound | Reference |
|---|---|---|---|
| Antimalarial | Chloroquine and Primaquine (B1584692) are foundational antimalarial drugs. | Development of derivatives active against drug-resistant Plasmodium strains. | |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines. | Investigation as an adjuvant therapy to sensitize tumors to chemotherapy. | |
| Antimicrobial | Fluoroquinolones are a major class of antibiotics. | Screening against multi-drug resistant bacteria and fungi. | |
| Neuroprotection | 8-Aminoquinoline complexes show promise in Alzheimer's models. | Design of metal complexes to target oxidative stress in neurons. | |
| Industrial Chemistry | Used in the synthesis of dyes and pigments. | Exploration as a precursor for functional polymers or chemical sensors. |
Advancements in Computational Design and Predictive Modeling for Aminoquinolinols
Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For aminoquinolinols, in silico methods will be pivotal in rationally designing derivatives and predicting their properties before undertaking costly and time-consuming synthesis.
Predictive SAR and QSAR: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of this compound derivatives with their biological activity. These models can predict the potency of hypothetical compounds, guiding synthetic chemists toward the most promising candidates.
Molecular Docking and Dynamics: To elucidate mechanisms of action, molecular docking simulations can predict how this compound and its analogues bind to the active sites of target proteins, such as parasitic enzymes or cancer-related kinases. nih.gov Subsequent molecular dynamics simulations can then assess the stability of these interactions over time, providing deeper insight into the binding mode. researchgate.net
Pharmacokinetic and Toxicity Prediction: A significant hurdle in drug development is poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Future computational models will be used to predict these properties for novel this compound derivatives, allowing for the early deselection of compounds likely to fail in later stages of development. researchgate.net
By integrating these computational approaches, research can move from a trial-and-error process to an intelligent design cycle, significantly streamlining the discovery of new applications for this compound.
Integration of this compound Chemistry with Nanoscience and Nanotechnology
The intersection of chemistry and nanotechnology offers transformative opportunities for drug delivery, diagnostics, and materials science. The unique chemical properties of this compound make it an attractive candidate for integration into nanostructured systems.
Nanoparticle-Based Drug Delivery: One of the most promising future directions is the use of this compound in nanomedicine. rsc.org The molecule or its bioactive derivatives could be conjugated to the surface of nanoparticles or encapsulated within them. This approach could improve the solubility and bioavailability of the compounds, enable targeted delivery to specific tissues (e.g., tumors or infected cells), and reduce systemic side effects.
Development of Nanosensors: The fluorescent properties inherent to many quinoline derivatives could be harnessed in the development of nanosensors. ambeed.com this compound could be incorporated into quantum dots or other nanomaterials, creating probes that change their optical signal upon binding to a specific analyte, such as a metal ion or a biological molecule.
Functionalized Nanomaterials: The compound could be used as a surface-modifying agent for nanomaterials. Its ability to chelate metals could be employed to create functionalized nanoparticles with catalytic properties or to sequester heavy metals from the environment.
The synergy between this compound chemistry and nanotechnology represents a frontier that could lead to highly innovative solutions in both medicine and industry. frontiersin.org
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound cytotoxicity studies?
- Nonlinear regression (e.g., four-parameter logistic model) calculates IC₅₀ values. ANOVA with Tukey’s post-hoc test compares efficacy across cell lines. Principal Component Analysis (PCA) identifies confounding variables (e.g., media composition). For reproducibility, report 95% confidence intervals and use ≥3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
